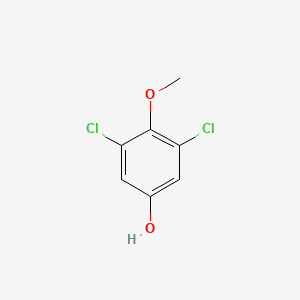

3,5-Dichloro-4-methoxyphenol

Descripción general

Descripción

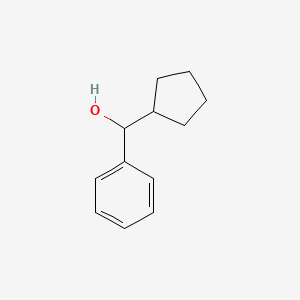

3,5-Dichloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has an average mass of 193.027 Da and a monoisotopic mass of 191.974487 Da .

Synthesis Analysis

In 2016, Yang and his colleagues introduced a four-step method for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-methoxyphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Phenol derivatives like 3,5-Dichloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis

3,5-Dichloro-4-methoxyphenol has a density of 1.4±0.1 g/cm³, a boiling point of 292.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.3±3.0 kJ/mol and a flash point of 130.5±25.9 °C .Aplicaciones Científicas De Investigación

Chromatography and Mass Spectrometry

3,5-Dichloro-4-methoxyphenol: is utilized in chromatography and mass spectrometry as a standard for calibrating equipment and ensuring accurate measurements . Its stable structure and well-defined properties make it an ideal compound for these purposes.

Antioxidant Production

This compound serves as an intermediate in the production of antioxidants like butylated hydroxytoluene (BHT) . These antioxidants are crucial in preventing oxidation in food packaging, cosmetics, and personal care products, thereby extending their shelf life.

Pharmaceutical Manufacturing

3,5-Dichloro-4-methoxyphenol: is a key building block in synthesizing various pharmaceuticals . It is particularly significant in the creation of fluoroquinolone antibiotics, which are powerful agents against bacterial infections.

Agrochemical Synthesis

The compound is also employed in the synthesis of agrochemicals . Its derivatives are used in creating pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Flavor and Fragrance Ingredient

Although not a primary application, 3,5-Dichloro-4-methoxyphenol can be used as a flavor and fragrance ingredient in certain food products . Its unique chemical structure can impart distinct sensory attributes.

Safety And Hazards

Direcciones Futuras

Phenol derivatives like 3,5-Dichloro-4-methoxyphenol have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, they have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propiedades

IUPAC Name |

3,5-dichloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXPEKCXBROKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972129 | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methoxyphenol | |

CAS RN |

56680-68-3 | |

| Record name | Phenol, 3,5-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)